4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile is a complex organic compound with the molecular formula C23H22N2OS2. This compound is characterized by its thiophene ring, which is a five-membered ring containing sulfur, and various functional groups attached to it, including an amino group, a benzoyl group, and a tert-butylphenylmethylsulfanyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of Functional Groups: The amino group can be introduced through nucleophilic substitution reactions, while the benzoyl group can be added via Friedel-Crafts acylation. The tert-butylphenylmethylsulfanyl group can be attached through a thiol-ene reaction or similar methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various nucleophiles, such as amines or alcohols, can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the benzoyl group can produce benzyl alcohol derivatives .
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.
Biology: The compound’s functional groups make it a candidate for studying enzyme interactions and protein binding.
Medicine: Its structural features suggest potential as a lead compound in drug discovery, particularly for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile depends on its specific application. In a biological context, the compound may interact with various molecular targets, such as enzymes or receptors, through its functional groups. For example, the amino group can form hydrogen bonds, while the benzoyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-benzoyl-2-(methylsulfanyl)thiophene-3-carbonitrile: This compound is similar but lacks the tert-butylphenylmethyl group, which may affect its chemical properties and biological activity.
4-Amino-5-benzoyl-2-(phenylmethylsulfanyl)thiophene-3-carbonitrile: This compound has a phenylmethyl group instead of a tert-butylphenylmethyl group, which can influence its reactivity and interactions with biological targets.
Uniqueness
The presence of the tert-butylphenylmethylsulfanyl group in 4-Amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile imparts unique steric and electronic properties that can enhance its stability and specificity in various applications.
Properties
IUPAC Name |
4-amino-5-benzoyl-2-[(4-tert-butylphenyl)methylsulfanyl]thiophene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2OS2/c1-23(2,3)17-11-9-15(10-12-17)14-27-22-18(13-24)19(25)21(28-22)20(26)16-7-5-4-6-8-16/h4-12H,14,25H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXZLVPRETBMTOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.